3-(4-methoxy-1H-indol-1-yl)propanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(4-methoxyindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAWRKZCUQUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyindole.
Alkylation: The nitrogen atom of the indole ring is alkylated using a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the methoxy group and electrophilic substitution on the indole ring:
Alkylation and Arylation
-
Reagents/Conditions :
-
Bromoacetaldehyde dimethyl acetal, sodium hydride, anhydrous ether (20–130°C)
-
Friedel-Crafts acylation with propanoic acid derivatives and AlCl₃
-
Nucleophilic Substitution of Methoxy Group
-
Reagents : HBr/HI (for demethylation), NaCN (cyano substitution).
-
Products : Hydroxyindole or cyanoindole derivatives.
Oxidation Reactions
The propanoic acid chain and indole ring are susceptible to oxidation:
Side-Chain Oxidation
-
Reagents : KMnO₄ (acidic/basic media), CrO₃.
-
Products : Ketones or carboxylic acid derivatives.
| Oxidizing Agent | Product | Conversion (%) | Notes | Citation |
|---|---|---|---|---|
| KMnO₄ (H₂SO₄) | 3-(4-Methoxy-1H-indol-1-yl)propanal | 58% | Exothermic, requires ice bath |
Ring Oxidation
-
Limited reactivity due to electron-donating methoxy group.
Reduction Reactions
Targets include the indole ring and substituents:
Catalytic Hydrogenation
-
Catalysts : Raney nickel, Pd/C, Rh/C.
-
Products : Tetrahydroindole derivatives or amine intermediates.
| Substrate | Catalyst | Pressure (bar) | Product | Yield (%) | Citation |
|---|---|---|---|---|---|
| Cyano intermediate | Raney Ni | 50 | 3-Amino-2-(4-methoxyindol-1-yl)propanoic acid | 90 |
LiAlH₄ Reduction
-
Reduces carboxylic acid to alcohol (requires protection of acidic H).
Condensation and Cyclization
The carboxylic acid group participates in hydrazide and amide formation:
Amide Bond Formation
-
Reagents : DCC, EDC, or thionyl chloride.
-
Products : Biologically active amides (e.g., peptidomimetics).
Esterification
-
Reagents : SOCl₂/MeOH.
-
Product : Methyl ester (used in further alkylation).
| Esterification Method | Yield (%) | Purity | Citation |
|---|---|---|---|
| SOCl₂/MeOH | 95 | >97% |
Decarboxylation
-
Conditions : Pyridine, Cu powder (200°C).
-
Product : 3-(4-Methoxyindol-1-yl)propane.
Comparative Reactivity with Analogues
The methoxy group at position 4 alters reactivity compared to unsubstituted indoles:
| Property | 3-(4-Methoxyindol-1-yl)propanoic Acid | 3-Indolepropanoic Acid |
|---|---|---|
| Oxidation Susceptibility | Lower (electron-donating -OCH₃) | Higher |
| Electrophilic Substitution | Prefers position 5 | Prefers position 3 |
| Solubility | Higher in polar solvents | Lower |
Research Findings
-
Neuroprotective Potential : Hydrazide derivatives exhibit IC₅₀ values of 1.33–2.00 µM against Jurkat and K562 cancer cells through caspase activation and ROS modulation .
-
MAO-B Inhibition : 5-Methoxyindole derivatives show sub-micromolar inhibition (IC₅₀ = 0.8 µM) due to interactions with Tyr398/435 residues in the enzyme’s aromatic cage .
-
BBB Permeability : Propanoic acid derivatives with 2,3-dihydroxy substituents enhance blood-brain barrier penetration by 3–4× without disrupting tight junctions .
Scientific Research Applications
Pharmacological Research
3-(4-Methoxy-1H-indol-1-yl)propanoic acid is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent. It belongs to the class of indolyl carboxylic acids, which have shown promise in various therapeutic areas.
Key Therapeutic Areas:
- Anti-hypertensive Activity : The compound has been noted for its potential use as an anti-hypertensive agent, which may help in regulating blood pressure through various mechanisms including vasodilation and modulation of vascular tone .
Biochemical Studies
The compound's structure allows it to interact with specific biological targets, making it a candidate for further biochemical studies.
Mechanisms of Action:
- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation : Initial studies suggest that this compound may act as a modulator of PPARγ, which plays a crucial role in glucose metabolism and fat cell differentiation .
Neuroscience Research
The indole structure is known for its neuroactive properties, which makes this compound a subject of interest in neuroscience.
Potential Applications:
- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: Anti-Hypertensive Effects
A study conducted on the anti-hypertensive effects of related indole derivatives demonstrated significant blood pressure reduction in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy, suggesting that this compound could be further explored for similar effects .
Case Study 2: PPARγ Activation
Another research effort focused on the activation of PPARγ by various indole derivatives. The findings indicated that certain modifications could enhance receptor binding affinity and subsequent biological activity, providing a pathway for developing new therapeutic agents targeting metabolic disorders .
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
3-(4-Methyl-1H-indol-1-yl)propanoic Acid
- Structure: Substitution of the methoxy group with a methyl (-CH₃) at the 4-position (C₁₂H₁₃NO₂, MW: 203.24 g/mol).
- Impact :
- Polarity : Reduced polarity compared to the methoxy analog due to the hydrophobic methyl group, leading to higher logP and improved membrane permeability .
- Electronic Effects : Methyl lacks the electron-donating resonance effect of methoxy, altering electronic interactions with targets (e.g., enzymes or receptors).
3-(5-Methoxy-1H-indol-3-yl)propanoic Acid
- Structure: Methoxy at the 5-position and propanoic acid at the 3-position (CAS: 39547-16-5, C₁₂H₁₃NO₃, MW: 219.24 g/mol) .
- Biological Activity: Differences in substituent positioning may alter affinity for targets like cyclooxygenase (COX) or kinases.
Heterocyclic Modifications
3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1H-indol-1-yl}propanoic Acid
- Structure : Incorporates an oxazole ring linked via an ethoxy chain to the indole (C₂₃H₂₂N₂O₄, MW: 390.44 g/mol) .
- Impact: Metabolic Stability: The oxazole ring’s aromaticity and nitrogen atom may reduce metabolic degradation.
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid
- Structure: Replaces indole with isoindole and adds a 4-methylphenyl group (C₁₈H₁₇NO₃, MW: 295.34 g/mol) .
- Impact :
- Planarity : The isoindole’s fused ring system alters π-π stacking interactions.
- Hydrogen Bonding : The oxo group introduces hydrogen-bonding capability, enhancing interactions with polar residues.
Functional Group Derivatives
Ethyl 3-(3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
- Structure: Esterified derivative (C₁₈H₂₃NO₄, MW: 317.38 g/mol) .
- Impact: Lipophilicity: The ethyl ester increases logP, improving blood-brain barrier penetration. Prodrug Potential: Hydrolysis to the carboxylic acid in vivo enhances bioavailability.
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid (Isindone)
- Structure: Phenylpropanoic acid linked to isoindolone (CAS: 31842-01-0) .
- Impact :
- NSAID-like Activity : Structural similarity to ibuprofen suggests anti-inflammatory properties via COX inhibition.
- Isoindolone Contribution : The ketone group may enhance binding to COX-2’s active site.
Table 1: Key Properties of 3-(4-Methoxy-1H-indol-1-yl)propanoic Acid and Analogs
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | 219.24 | 1.8 | Moderate | Methoxy, carboxylic acid |
| 3-(4-Methyl-1H-indol-1-yl)propanoic acid | 203.24 | 2.5 | Low | Methyl, carboxylic acid |
| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 219.24 | 1.7 | Moderate | Methoxy (5-position), carboxylic acid |
| 3-{4-[2-(5-Methyl-2-phenyl-oxazol)ethoxy]... | 390.44 | 3.2 | Low | Oxazole, ethoxy, carboxylic acid |
Biological Activity
3-(4-Methoxy-1H-indol-1-yl)propanoic acid is a compound derived from the indole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and neuroprotective effects, supported by data tables and relevant research findings.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. The activity of this compound has been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Bacteria | MIC (μM) | MBC (μM) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 1.99 | 3.98 |
| Escherichia coli | 3.69 | 7.38 | |
| Bacillus cereus | 0.56–4.17 | 2.08–3.68 |
The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 1.99 to 3.69 μM and minimum bactericidal concentrations (MBC) between 2.08 to 7.38 μM .
Antioxidant Properties
Indole derivatives are recognized for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage. Studies have shown that compounds similar to this compound exhibit strong free radical scavenging activity.
Table 2: Antioxidant Activity of Related Compounds
| Compound | DPPH Inhibition (%) | IC50 (mg/mL) |
|---|---|---|
| This compound | >70 | <2 |
| Indole Propionic Acid | >80 | <1 |
The antioxidant assays indicated that the compound effectively scavenges DPPH radicals, with an IC50 value suggestive of high potency .
Neuroprotective Effects
Neuroprotective studies highlight the potential of indole derivatives in treating neurodegenerative disorders. The ability of this compound to protect neuronal cells from oxidative stress has been investigated.
Case Study: Neuroprotection in SH-SY5Y Cells
In vitro studies using SH-SY5Y neuroblastoma cells exposed to oxidative stress demonstrated that the compound significantly reduced cell death and lipid peroxidation:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(4-methoxy-1H-indol-1-yl)propanoic acid?
- Methodological Answer: A general approach involves refluxing indole derivatives with propanoic acid precursors in acetic acid with sodium acetate as a catalyst, adapted from procedures used for structurally related compounds (e.g., 3-formylindole derivatives) . For lead optimization, combinatorial libraries of indole-propanoic acid hybrids can be screened, as demonstrated in antiproliferative agent development .
Q. How should researchers safely handle and store this compound?
- Methodological Answer: While specific SDS data for this compound is limited, safety protocols for analogous nitro- or hydroxy-substituted phenylpropanoic acids (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) recommend using personal protective equipment (PPE), proper ventilation, and storage in cool, dry conditions .
Q. What analytical techniques are critical for confirming structural identity and purity?
- Methodological Answer:
- X-ray crystallography for unambiguous structural confirmation, as applied to 2-(4-methoxy-1H-indol-3-yl)acetonitrile .
- HPLC with pharmacopeial-grade reference standards (e.g., 3-hydroxy-4-methoxycinnamic acid) to assess purity .
- NMR and mass spectrometry to verify molecular integrity and detect impurities .
Advanced Research Questions
Q. How does the 4-methoxy substituent on the indole ring influence biological activity compared to other substituents (e.g., hydroxyl or nitro groups)?
- Methodological Answer: Substituent effects can be evaluated via comparative SAR studies. For example, 3-(1-aryl-1H-indol-5-yl)propanoic acids with electron-withdrawing groups (e.g., nitro) show enhanced antiproliferative activity against tumor cell lines, while methoxy groups may modulate solubility and receptor binding . Contrast with 3-(1H-indol-3-yl)propanoic acid (IPA), where the absence of methoxy alters metabolic stability .
Q. How can researchers resolve contradictions in reported synthetic yields under varying reaction conditions?
- Methodological Answer: Systematic optimization is required. For instance, reflux time (2.5–3 hours vs. longer durations) and catalyst load (sodium acetate vs. other bases) significantly impact yields in analogous indole-propanoic acid syntheses . Design of experiments (DoE) frameworks can statistically isolate critical variables.
Q. What strategies address discrepancies in spectral data during structural elucidation?
- Methodological Answer: Combine multiple techniques:
- X-ray crystallography resolves ambiguous NOE or coupling constants in NMR .
- High-resolution mass spectrometry (HRMS) differentiates isobaric impurities, as seen in pharmacopeial impurity profiling .
- Vibrational spectroscopy (IR/Raman) cross-validates functional groups, referencing NIST data for related compounds .
Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer: Antiproliferative activity can be tested against panels of human tumor cell lines (e.g., breast, colon), following protocols for structurally similar 3-(1-arylindolyl)propanoic acids . Enzyme inhibition assays (e.g., COX-2 or kinase targets) should use recombinant proteins and validated substrates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
